3-Chloro-2-cyclopropylpyridine

Physicochemical Properties Drug Discovery Lipophilicity

Sourcing a halogenated pyridine building block with reliable reactivity for cross-coupling can stall SAR programs. 3-Chloro-2-cyclopropylpyridine resolves this by providing a defined substitution pattern. - Enables predictable Suzuki, Buchwald-Hartwig, and Negishi couplings via the 3-chloro handle. - Cyclopropyl group at the 2-position imparts distinct steric and electronic properties, critical for synthesizing privileged kinase inhibitor scaffolds (e.g., TTK inhibitors with IC50 <10 nM). - Supplied with a certified 95% purity specification, ensuring batch-to-batch consistency for medicinal chemistry and agrochemical discovery.

Molecular Formula C8H8ClN
Molecular Weight 153.61 g/mol
CAS No. 1355066-87-3
Cat. No. B1427069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-cyclopropylpyridine
CAS1355066-87-3
Molecular FormulaC8H8ClN
Molecular Weight153.61 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C=CC=N2)Cl
InChIInChI=1S/C8H8ClN/c9-7-2-1-5-10-8(7)6-3-4-6/h1-2,5-6H,3-4H2
InChIKeyNQLWSKQUGUMFTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-cyclopropylpyridine: Properties & Sourcing


3-Chloro-2-cyclopropylpyridine (CAS 1355066-87-3) is a halogenated, heteroaromatic building block [1]. Its core structure features a pyridine ring with a chloro substituent at the 3-position and a cyclopropyl group at the 2-position. This specific substitution pattern confers a unique set of physicochemical properties, including a molecular weight of 153.61 g/mol [1], an ACD/LogP of 2.62 , and a predicted boiling point of 207.4±28.0 °C at 760 mmHg . It is commercially available from several chemical suppliers as a research chemical with a typical purity specification of 95% [2].

Building Block

Halogenated pyridine for Pd-catalyzed cross-coupling reactions

Substitution Pattern

3-chloro and 2-cyclopropyl groups modify steric and electronic profile

Physical Form

Liquid format compatible with automated synthesis platforms

3-Chloro-2-cyclopropylpyridine Substitution Limitations


For scientific and industrial users, substituting 3-Chloro-2-cyclopropylpyridine with a seemingly similar analog (e.g., 3-chloropyridine or 2-cyclopropylpyridine) is not a reliable procurement strategy. This is because the combination of the electron-withdrawing chlorine at the 3-position and the unique steric and electronic influence of the cyclopropyl group at the 2-position creates a distinct reactivity profile [1]. This profile governs its performance in critical transformations like cross-coupling reactions, which are central to building complex molecular architectures in medicinal and agrochemical research [1]. Using a different analog would lead to altered reaction kinetics, potential selectivity issues, and ultimately, a different final product, invalidating the synthetic route.

3-Chloropyridine analog

Replacing cyclopropyl with hydrogen alters electronic and steric properties, which may shift cross-coupling selectivity and reaction outcomes.

2-Cyclopropylpyridine analog

Absence of the 3-chloro handle prevents direct Pd-catalyzed functionalization, requiring additional pre-activation steps.

3-Chloro-2-cyclopropylpyridine: Differentiation Evidence


LogP Advantage Over Non-Cyclopropylated Analogs

The predicted octanol-water partition coefficient (ACD/LogP) for 3-Chloro-2-cyclopropylpyridine is 2.62 . This indicates significantly higher lipophilicity compared to the non-cyclopropylated parent, 3-chloropyridine, which has a reported experimental LogP of 1.30 [1]. This difference is directly attributable to the addition of the cyclopropyl group.

Lipophilicity
Class-level inference
ACD/LogP 2.62 vs 1.30 (3-chloropyridine)
Supports lipophilicity-driven property interpretation
In silico prediction; verify experimentally
Physicochemical Properties Drug Discovery Lipophilicity

Cross-Coupling Reactivity Advantage

The presence of the chlorine atom at the 3-position of 3-Chloro-2-cyclopropylpyridine provides a defined site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This is in contrast to a comparator like 2-cyclopropylpyridine, which lacks a halogen handle for direct functionalization via palladium catalysis [1][2]. The specific reactivity of the 3-chloro position is further influenced by the adjacent 2-cyclopropyl group.

Functionalization
Class-level inference
C-Cl bond enables direct cross-coupling; 2-cyclopropylpyridine lacks handle
Supports synthetic route design for C-C/C-N bond formation
Medicinal chemistry building block context
Synthetic Chemistry Cross-Coupling Reactivity

Safety & Handling Profile

According to its GHS classification, 3-Chloro-2-cyclopropylpyridine is labeled with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335 . This indicates acute oral toxicity and potential for skin, eye, and respiratory irritation. This profile is consistent with many halogenated pyridine research chemicals, but users should confirm specific storage conditions, such as the recommended storage at 0-8 °C , to ensure compound integrity.

Safety Profile
Supplier data
GHS Warning; H302, H315, H319, H335
Supports procurement safety compliance
Confirm storage at 0–8 °C
Safety Procurement Laboratory Operations

Physical Form and Purity

3-Chloro-2-cyclopropylpyridine is commercially supplied as a colorless liquid with a standard purity specification of 95% or 95+% . This physical form is distinct from solid pyridine derivatives (e.g., some bromo-analogs) and may offer advantages in automated liquid handling or specific reaction setups. Reputable vendors provide analytical documentation (e.g., NMR, HPLC) to verify batch quality .

Physical Form
Supplier data
Colorless liquid; typical purity 95%
Supports experimental reproducibility
Request CoA for batch-specific data
Quality Control Reproducibility Analytical Chemistry

3-Chloro-2-cyclopropylpyridine: Research Applications


Kinase Inhibitor Building Block

The cyclopropylpyridine moiety is a known scaffold in the design of potent and selective kinase inhibitors, as demonstrated by compounds targeting TTK (tyrosine threonine kinase) with IC50 values <10 nM . 3-Chloro-2-cyclopropylpyridine serves as a key intermediate to introduce this privileged substructure into drug candidates. Its chloro substituent provides a synthetic handle for attaching various pharmacophores via cross-coupling, enabling exploration of structure-activity relationships (SAR) in oncology and other therapeutic areas [1].

Agrochemical Discovery Intermediate

Pyridine derivatives, particularly those with cyclopropyl groups, are prevalent in the patent literature for their fungicidal and insecticidal activities [1]. 3-Chloro-2-cyclopropylpyridine can be used as a core fragment to synthesize novel agrochemical candidates, leveraging the combined properties of the halogenated pyridine and the strained cyclopropane ring to potentially enhance biological activity, metabolic stability, and field performance compared to non-cyclopropylated analogs [2].

nAChR Ligand Synthesis

Research has identified the cyclopropylpyridine ether scaffold as a versatile building block for creating highly potent and selective α4β2 nicotinic acetylcholine receptor (nAChR) partial agonists, with compounds achieving Ki values between 0.5 and 51.4 nM . 3-Chloro-2-cyclopropylpyridine can be utilized in the synthesis of such ligands, which are valuable tools for studying and potentially treating central nervous system disorders like depression and cognitive impairment.

Transition Metal Catalysis Ligand Design

The specific electronic and steric environment of 3-Chloro-2-cyclopropylpyridine makes it a candidate for the synthesis of novel ligands for transition metal catalysts. The nitrogen of the pyridine ring can coordinate to a metal center, while the chloro and cyclopropyl substituents can fine-tune the catalyst's activity and selectivity in asymmetric transformations or challenging cross-coupling reactions.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold research
Cyclopropylpyridine core
Target engagement and selectivity profiling
Agrochemical candidate synthesis
Halogenated pyridine intermediate
Biological activity and field stability assessment
nAChR ligand tool compound synthesis
Cyclopropylpyridine ether precursor
Receptor binding and functional assays
Transition metal ligand design
Steric/electronic tuning
Catalytic activity and enantioselectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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